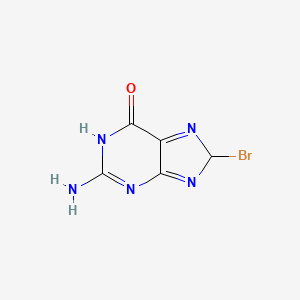
2-Amino-8-bromo-1,8-dihydropurin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-bromo-1,8-dihydropurin-6-one typically involves the bromination of guanine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the guanine molecule. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-8-bromo-1,8-dihydropurin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of amino or thiol derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
2-Amino-8-bromo-1,8-dihydropurin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA and RNA due to its structural similarity to guanine.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 2-Amino-8-bromo-1,8-dihydropurin-6-one involves its interaction with nucleic acids. The compound can incorporate into DNA or RNA, potentially disrupting normal cellular processes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and various signaling pathways related to cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromoadenine: Another brominated purine derivative with similar properties.
8-Bromoinosine: A brominated derivative of inosine, used in similar applications.
8-Bromohypoxanthine:
Uniqueness
2-Amino-8-bromo-1,8-dihydropurin-6-one is unique due to its specific bromination at the 8-position, which imparts distinct chemical and biological properties. This selective bromination makes it particularly useful in studies involving nucleic acids and in the development of therapeutic agents .
Propriétés
Formule moléculaire |
C5H4BrN5O |
|---|---|
Poids moléculaire |
230.02 g/mol |
Nom IUPAC |
2-amino-8-bromo-1,8-dihydropurin-6-one |
InChI |
InChI=1S/C5H4BrN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h4H,(H3,7,9,10,11,12) |
Clé InChI |
YOCZBTCSTMFIKO-UHFFFAOYSA-N |
SMILES canonique |
C1(N=C2C(=O)NC(=NC2=N1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-4aH-quinoxalin-2-one](/img/structure/B12350578.png)
![Potassium 3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate)](/img/structure/B12350589.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350594.png)

![[[[5-(2,4-Dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12350615.png)


![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12350631.png)
![[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12350634.png)



![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)

